BAY 293 Negative Control is a negative control for BAY-293.
Related Compounds
BAY-069
Compound Description: BAY-069 is a potent dual inhibitor of branched-chain amino acid transaminases (BCAT1/2) []. These enzymes play a role in the catabolism of branched-chain amino acids, which are involved in various cancer types []. BAY-069 displays high cellular activity and good selectivity against BCAT1/2 [].
BAY-771
Compound Description: BAY-771 serves as a negative control in studies related to BAY-069, a potent dual BCAT1/2 inhibitor []. No information is given about its specific chemical structure or biological activities.
Relevance: While the exact structure is not provided, BAY-771 likely shares some structural similarities with BAY-069 to be considered a suitable negative control []. This suggests it may also contain the (trifluoromethyl)pyrimidinedione core structure but with modifications that abolish its inhibitory activity against BCAT1/2.
BAY 1187982
Compound Description: BAY 1187982 is a novel antibody-drug conjugate (ADC) designed to target the fibroblast growth factor receptor 2 (FGFR2) []. This ADC consists of a fully human anti-FGFR2 antibody (BAY 1179470) linked to a novel auristatin cytotoxic agent []. It exhibits potent anti-tumor activity in various FGFR2-positive cancer models, including gastric, breast, and ovarian cancer [].
Relevance: The abstract explicitly states that BAY 1187982 incorporates BAY 1179470, a fully human anti-FGFR2 antibody, as part of its structure []. Therefore, BAY 1179470 is directly related to BAY 1187982 and likely shares a similar binding affinity towards FGFR2.
BAY 1179470
Compound Description: BAY 1179470 is a fully human antibody designed to target FGFR2 []. It serves as the antibody component within BAY 1187982, a novel antibody-drug conjugate developed for the treatment of FGFR2-positive cancers []. No specific details about its structure, binding affinity, or other biological activities are provided in the abstract.
Relevance: As mentioned above, BAY 1179470 is a structural component of the antibody-drug conjugate BAY 1187982 []. Therefore, it is directly related to BAY 1187982 and serves as its target-specific binding component.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Azvudine is under investigation in clinical trial NCT04668235 (Study on Safety and Clinical Efficacy of AZVUDINE in COVID-19 Patients (Sars-cov-2 Infected)).
B355252 is a neuroprotective agent. It potentiates NGF-induced neurite outgrowth in NS-1 cells (EC50 = ~1 μM). B355252 inhibits glutamate-induced excitotoxicity in HT-22 cells in a concentration-dependent manner and inhibits glutamate-induced decreases in GSH levels and increases in Bax levels, intracellular accumulation of calcium, and production of reactive oxygen species (ROS) in HT-22 cells when used at a concentration of 8 μM. It also inhibits decreases in cell viability, increases in ROS production, and mitochondrial membrane depolarization induced by 6-hydroxydopamine (6-OHDA;) in HT-22 cells, an in vitro model of Parkinson’s disease. Novel potentiator of nerve growth factor (NGF)-induced neurite outgrowth, blocking Ca2+ and ROS production, suppressing glutamate-evoked oxidative stress, and altering the phosphorylation states of Erk kinases B355252 is a neuroprotective agent that potentiates nerve growth factor (NGF)-induced neurite outgrowth and protects against cell death caused by glutamate-evoked oxidative stress.